Potency vs. Arylpyridone Inhibitors
Cbl-b-IN-9 exhibits biochemical potency against Cbl-b (IC50 = 5.6 nM) that is approximately 5.4-fold higher than the reference arylpyridone inhibitor Compound 31 (IC50 = 30 nM) [1]. Cbl-b-IN-9 also demonstrates c-Cbl inhibitory activity (IC50 = 4.7 nM), whereas Compound 31 was optimized specifically for Cbl-b selectivity without reported c-Cbl activity [2].
| Evidence Dimension | Cbl-b biochemical inhibition potency |
|---|---|
| Target Compound Data | IC50 = 5.6 nM (Cbl-b); IC50 = 4.7 nM (c-Cbl) |
| Comparator Or Baseline | Compound 31: IC50 = 30 nM (Cbl-b); c-Cbl activity not reported |
| Quantified Difference | 5.4-fold higher Cbl-b potency for Cbl-b-IN-9; dual Cbl-b/c-Cbl inhibition vs. single-target |
| Conditions | Biochemical binding assay (TR-FRET probe displacement or equivalent E3 ligase activity assay) |
Why This Matters
The 5.4-fold potency advantage enables lower working concentrations in cellular assays, reducing the risk of off-target effects and compound solubility limitations.
- [1] TargetMol. Cbl-b-IN-9 (T79896) Product Datasheet. CAS: 2815223-41-5. View Source
- [2] Mfuh AM, Boerth JA, Grimster N, et al. Discovery, Optimization, and Biological Evaluation of Arylpyridones as Cbl-b Inhibitors. J Med Chem. 2024; doi:10.1021/acs.jmedchem.3c02034. View Source
